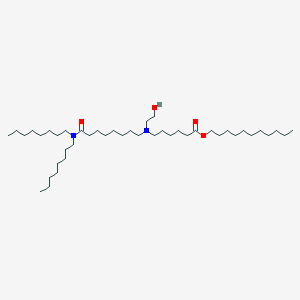
Undecyl 6-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl 6-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)hexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a long undecyl chain, a dioctylamino group, and a hydroxyethylamino group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 6-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)hexanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dioctylamino group, followed by its attachment to an octyl chain. The hydroxyethylamino group is then introduced through a series of reactions, including esterification and amidation. The final step involves the attachment of the undecyl chain to complete the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl 6-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Undecyl 6-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)hexanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of undecyl 6-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The dioctylamino group may interact with cellular membranes, altering their permeability and affecting cellular functions. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Undecyl 6-((8-(heptadecan-9-yloxy)-8-thioxooctyl)(2-hydroxyethyl)amino)hexanoate
Uniqueness
Undecyl 6-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long undecyl chain and dioctylamino group provide hydrophobic characteristics, while the hydroxyethylamino group offers hydrophilic properties, making it a versatile molecule for various applications.
Propriétés
Formule moléculaire |
C43H86N2O4 |
|---|---|
Poids moléculaire |
695.2 g/mol |
Nom IUPAC |
undecyl 6-[[8-(dioctylamino)-8-oxooctyl]-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C43H86N2O4/c1-4-7-10-13-16-17-18-24-32-41-49-43(48)34-27-25-29-36-44(39-40-46)35-28-21-19-20-26-33-42(47)45(37-30-22-14-11-8-5-2)38-31-23-15-12-9-6-3/h46H,4-41H2,1-3H3 |
Clé InChI |
DPLNVQCIBIWEPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)N(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
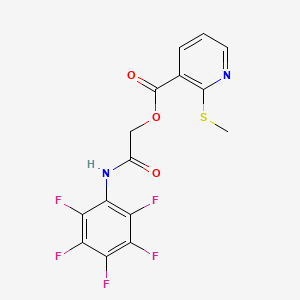
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
![9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
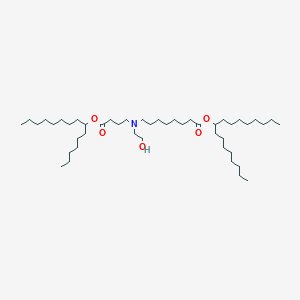
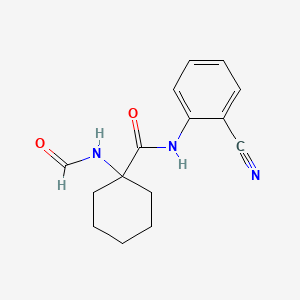
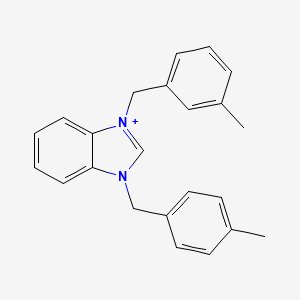
![1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B13362441.png)
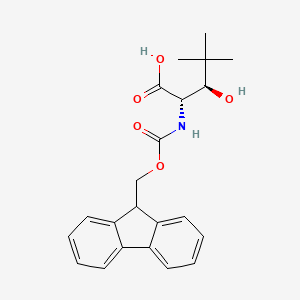
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
![Isopropyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362451.png)
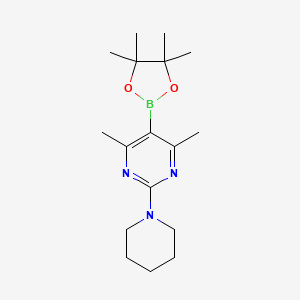
![6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362455.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
